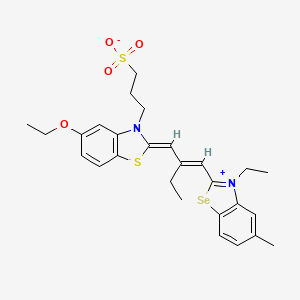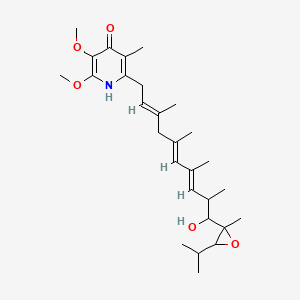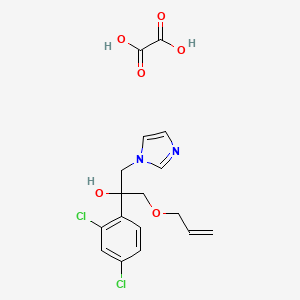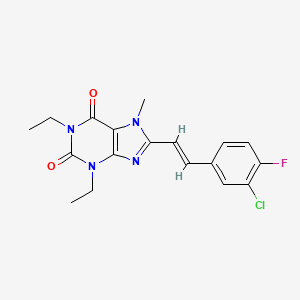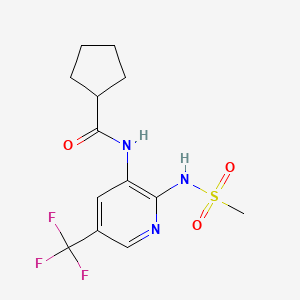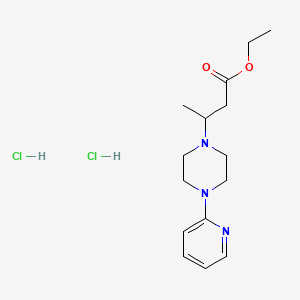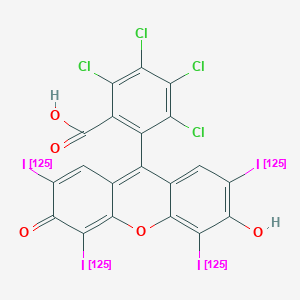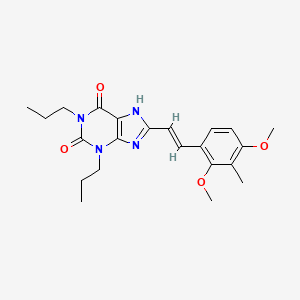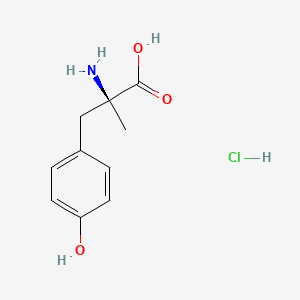
Metirosine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of metirosine hydrochloride typically involves the methylation of tyrosineThe final step involves deprotection and conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Metirosine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Metirosine can be oxidized under specific conditions, although this is not a common reaction for its pharmacological use.
Reduction: Reduction reactions are less common for metirosine.
Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Metirosine hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
Metirosine hydrochloride exerts its effects by inhibiting the enzyme tyrosine hydroxylase, which catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), the first step in catecholamine biosynthesis. By blocking this enzyme, metirosine reduces the levels of catecholamines in the body, leading to decreased sympathetic stimulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyrosine: The natural substrate for tyrosine hydroxylase.
α-Methyl-DOPA: Another inhibitor of catecholamine biosynthesis but with different pharmacological properties.
Phenoxybenzamine: An α-adrenergic blocker used in the management of pheochromocytoma but works through a different mechanism
Uniqueness
Metirosine hydrochloride is unique in its specific inhibition of tyrosine hydroxylase, making it particularly effective in reducing catecholamine levels. This specificity distinguishes it from other compounds that may have broader or different mechanisms of action .
Propriétés
Numéro CAS |
72200-50-1 |
|---|---|
Formule moléculaire |
C10H14ClNO3 |
Poids moléculaire |
231.67 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7;/h2-5,12H,6,11H2,1H3,(H,13,14);1H/t10-;/m0./s1 |
Clé InChI |
BVYZLEHNLQKCHO-PPHPATTJSA-N |
SMILES isomérique |
C[C@](CC1=CC=C(C=C1)O)(C(=O)O)N.Cl |
SMILES canonique |
CC(CC1=CC=C(C=C1)O)(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


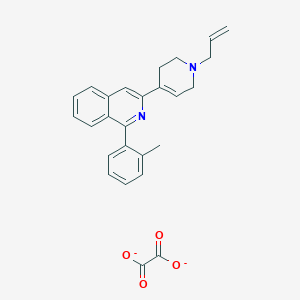
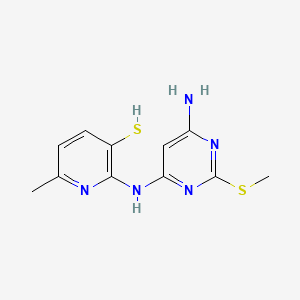

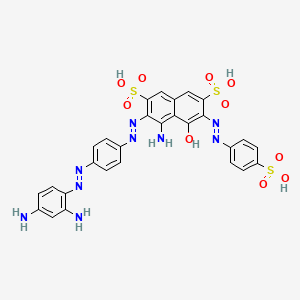
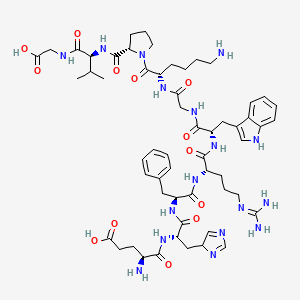
![N-benzyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12738664.png)
